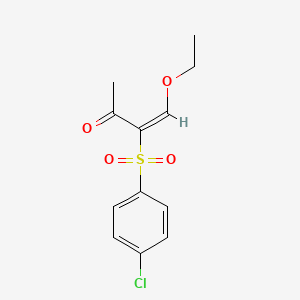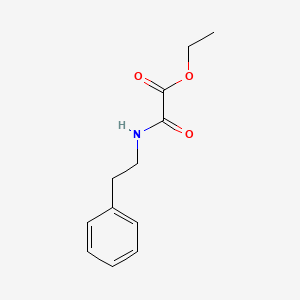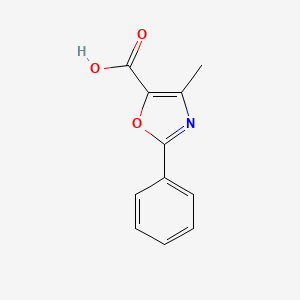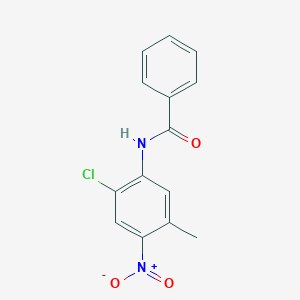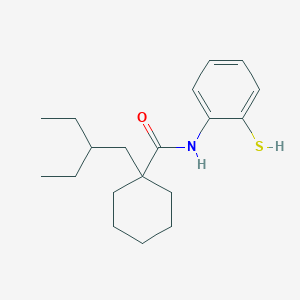
Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)-
Übersicht
Beschreibung
Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)-, also known as CMET, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the thiol-modified carboxylic acid family and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- has been shown to inhibit the activity of several enzymes and proteins involved in cell proliferation and survival, including Akt, mTOR, and NF-κB. Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- can modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- has also been shown to reduce oxidative stress and inflammation in cells, which may contribute to its anticancer and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- in lab experiments is its potent biological activity. Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- has been shown to exhibit strong anticancer and neuroprotective effects, making it an attractive compound for researchers studying these fields. However, one of the limitations of using Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)-. One area of interest is the development of more efficient synthesis methods for Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)-, which could improve the yield and purity of the compound. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)-, which could provide insight into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- in vivo, which could pave the way for its clinical development as a therapeutic agent.
Conclusion
In conclusion, Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- is a promising chemical compound that has been extensively studied for its potential use in various scientific research applications. The synthesis method of Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- involves the reaction of 2-mercaptophenylacetic acid with 2-ethylbutanol in the presence of a catalyst. Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- has been shown to exhibit potent anticancer and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways in cells. While Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- has several advantages for lab experiments, such as its potent biological activity, it also has limitations, such as its low solubility in water. Future research on Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- should focus on developing more efficient synthesis methods, investigating the molecular mechanisms underlying its biological activity, and evaluating its safety and efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- has been studied for its potential use in various scientific research applications. One of the most promising applications of Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- is in the field of cancer research. Studies have shown that Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- has potent anticancer activity and can inhibit the growth of various cancer cells. Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(2-ethylbutyl)-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NOS/c1-3-15(4-2)14-19(12-8-5-9-13-19)18(21)20-16-10-6-7-11-17(16)22/h6-7,10-11,15,22H,3-5,8-9,12-14H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRLABAFXJPIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426090 | |
| Record name | 1-(2-ethylbutyl)-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- | |
CAS RN |
211513-21-2 | |
| Record name | 1-(2-Ethylbutyl)-N-(2-mercaptophenyl)cyclohexanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211513-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-ethylbutyl)-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Ethylbutyl)-N-(2-mercaptophenyl)cyclohexanecarboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEW5P6H57S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



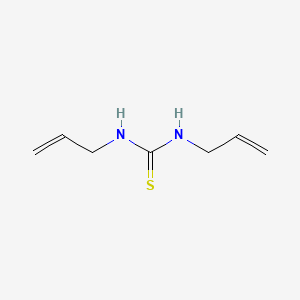
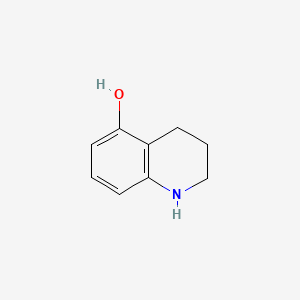

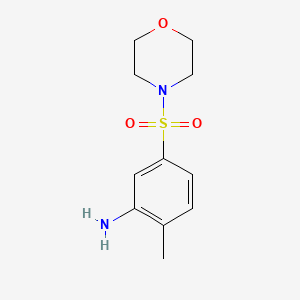
![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)

